molecular formula C6H2BrN3O2 B1272476 5-Bromo-2-Cyano-3-Nitropyridine CAS No. 573675-25-9

5-Bromo-2-Cyano-3-Nitropyridine

Cat. No. B1272476
M. Wt: 228 g/mol
InChI Key: OBVYONPVHIOJJZ-UHFFFAOYSA-N
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Patent
US07304059B2

Procedure details

Heat a solution of 2-amino-5-bromo-3-nitropyridine (2.18 g, 10 mmol), cuprous cyanide (1.33 g, 15 mmol) and tert-butylnitrite (2.0 mL, 15 mmol) in acetonitrile (50 mL) to 60° C. for 2 hours. Cool the solution and partition between ethyl acetate (100 mL) and saturated aqueous NaHCO3 (100 mL). Extract the aqueous solution with ethyl acetate (2×50 mL), wash with water (100 mL), brine (100 mL), dry (MgSO4) and evaporate. Purify the solid by flash chromatography on silica gel (25% ether/75% hexane) to obtain the title compound as a pale yellow solid (934 mg, 41%).
Quantity
2.18 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous cyanide
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Yield
41%

Identifiers

REACTION_CXSMILES
N[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][C:5]([Br:11])=[CH:4][N:3]=1.C(ON=O)(C)(C)C.[C:19](#[N:21])C>>[Br:11][C:5]1[CH:6]=[C:7]([N+:8]([O-:10])=[O:9])[C:2]([C:19]#[N:21])=[N:3][CH:4]=1

Inputs

Step One
Name
Quantity
2.18 g
Type
reactant
Smiles
NC1=NC=C(C=C1[N+](=O)[O-])Br
Name
cuprous cyanide
Quantity
1.33 g
Type
reactant
Smiles
Name
Quantity
2 mL
Type
reactant
Smiles
C(C)(C)(C)ON=O
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Cool the solution
CUSTOM
Type
CUSTOM
Details
partition between ethyl acetate (100 mL) and saturated aqueous NaHCO3 (100 mL)
EXTRACTION
Type
EXTRACTION
Details
Extract the aqueous solution with ethyl acetate (2×50 mL)
WASH
Type
WASH
Details
wash with water (100 mL), brine (100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporate
CUSTOM
Type
CUSTOM
Details
Purify the solid by flash chromatography on silica gel (25% ether/75% hexane)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C(C(=NC1)C#N)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 934 mg
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.